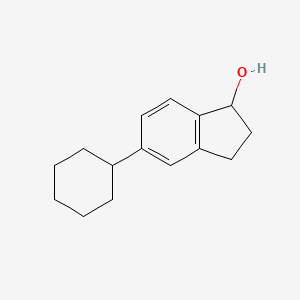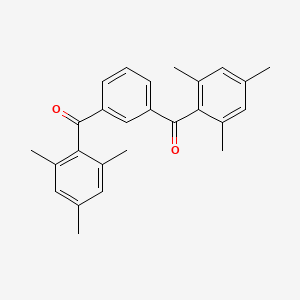
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] is a chemical compound with the molecular formula C26H27O3P. It is also known by its systematic name, phosphine oxide, phenylbis(2,4,6-trimethylbenzoyl)- . This compound is characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a central methanone unit through a 1,3-phenylenebis linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with a suitable phosphine oxide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce methanol derivatives .
Wissenschaftliche Forschungsanwendungen
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] involves its ability to absorb light and generate reactive species. In photoinitiation, the compound absorbs UV or visible light, leading to the formation of free radicals that initiate polymerization reactions . The molecular targets and pathways involved include the activation of carbonyl groups and the generation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone, 2,4,6-trimethyl-: Similar in structure but lacks the phosphine oxide group.
Ethanone, 1-(2,4,6-trimethylphenyl)-: Another related compound with a simpler structure.
Uniqueness
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] is unique due to its dual 2,4,6-trimethylphenyl groups and the presence of a phosphine oxide moiety. This structure imparts distinct photophysical properties, making it highly effective as a photoinitiator .
Eigenschaften
CAS-Nummer |
40777-49-9 |
|---|---|
Molekularformel |
C26H26O2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
[3-(2,4,6-trimethylbenzoyl)phenyl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C26H26O2/c1-15-10-17(3)23(18(4)11-15)25(27)21-8-7-9-22(14-21)26(28)24-19(5)12-16(2)13-20(24)6/h7-14H,1-6H3 |
InChI-Schlüssel |
XJFPHSWYBDBNTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


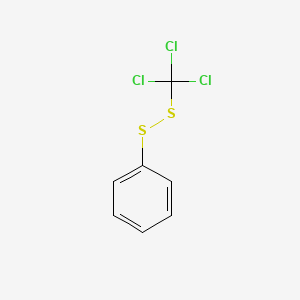
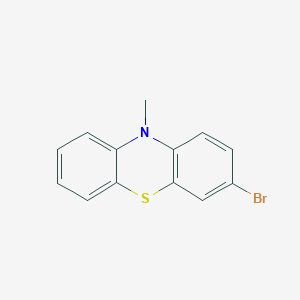
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)

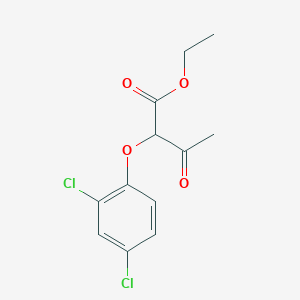
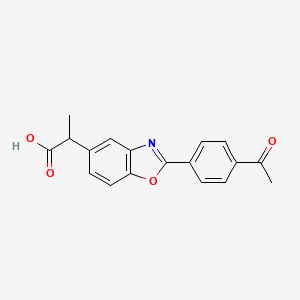
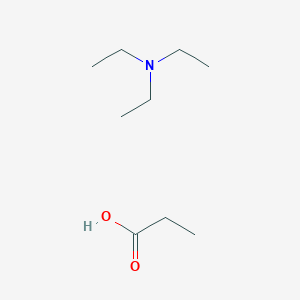
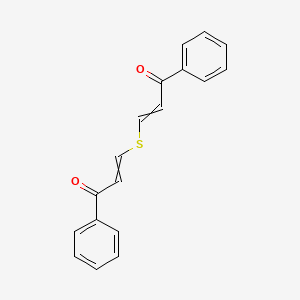

![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
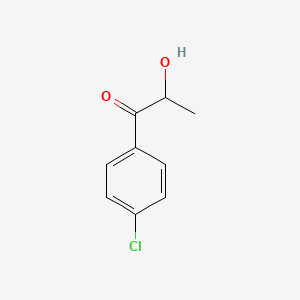
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)

